molecular formula C7H15NO2 B556007 2-Aminoheptanoic acid CAS No. 1115-90-8

2-Aminoheptanoic acid

Cat. No. B556007
CAS RN: 1115-90-8
M. Wt: 145.2 g/mol
InChI Key: RDFMDVXONNIGBC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Aminoheptanoic acid is C7H15NO2 . The average mass is 145.199 Da and the monoisotopic mass is 145.110275 Da .


Physical And Chemical Properties Analysis

2-Aminoheptanoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 251.0±23.0 °C at 760 mmHg, and a flash point of 105.6±22.6 °C . It has 3 hydrogen bond acceptors and 3 hydrogen bond donors . The polar surface area is 63 Å2 and the molar volume is 142.8±3.0 cm3 .

Scientific Research Applications

  • Peptide Synthesis
    • Summary of the Application : 2-Aminoheptanoic acid is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields including therapeutic drug development and biomaterials.
  • Detection in Peptide Synthesis
    • Summary of the Application : 2-Aminoheptanoic acid can be used in the detection process during peptide synthesis . This process is crucial for verifying the successful synthesis of the desired peptide.
  • Solution Phase Peptide Synthesis
    • Summary of the Application : 2-Aminoheptanoic acid can be used in solution phase peptide synthesis . This process is crucial for the production of peptides in solution, which can be used in various fields including therapeutic drug development and biomaterials.

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 2-Aminoheptanoic acid . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The functional role of the metabolites 2-aminoheptanoic acid in the context of bone remodeling and inflammation has yet to be explored . This suggests that there is potential for future research in this area.

properties

IUPAC Name

2-aminoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFMDVXONNIGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401035690
Record name (+-)-2-Aminoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401035690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoheptanoic acid

CAS RN

1115-90-8, 44902-02-5
Record name 2-Aminoheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1115-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC206253
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206253
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1115-90-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+-)-2-Aminoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401035690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
235
Citations
Y Kimura - Chemical and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
… Thereafter, Baker and Meister2) reported that N-chloroacetyl-2-aminoheptanoic acid, 2-aminooctanoic amide, and 2-aminolauric amide were asymmetrically hydrolyzed by the hog …
Number of citations: 5 www.jstage.jst.go.jp
MMH Smets, MB Pitak, J Cadden, VR Kip… - Crystal growth & …, 2018 - ACS Publications
… The rich landscape of enantiotropically related polymorphic forms and their solid-state phase transitions of dl-2-aminoheptanoic acid (dl-AHE) has been explored using a range of …
Number of citations: 12 pubs.acs.org
V Lozanov, S Petrov, V Mitev - Journal of Chromatography A, 2004 - Elsevier
… standard (1.0 mM 2-aminoheptanoic acid in 0.1 M hydrochloric … ,7-diaminoheptane (DAH) and 2-aminoheptanoic acid (2-AH) … Both 1,7-diaminoheptane and 2-aminoheptanoic acid were …
Number of citations: 106 www.sciencedirect.com
JCM van Hest, KL Kiick, DA Tirrell - Journal of the American …, 2000 - ACS Publications
… acid (2), 2-amino-5-hexynoic acid (3), cis-2-amino-4-hexenoic acid (4), trans-2-amino-4-hexenoic acid (5), 6,6,6-trifluoro-2-aminohexanoic acid (6), and 2-aminoheptanoic acid (7), each …
Number of citations: 465 pubs.acs.org
KL Kiick, R Weberskirch, DA Tirrell - Febs Letters, 2001 - Elsevier
Amino acid incorporation into proteins in vivo is controlled most stringently by the aminoacyl-tRNA synthetases. Here we report the incorporation of several new methionine analogues …
Number of citations: 158 www.sciencedirect.com
T Takayasu, M Shah, A Dono, Y Yan, R Borkar… - Scientific reports, 2020 - nature.com
… Moreover, we also detected several metabolites (eg, betaine, guanidine acetic acid, and 2-aminoheptanoic acid) that displayed significant differences in abundance in patients with …
Number of citations: 16 www.nature.com
DI Kato, K Miyamoto, H Ohta - Journal of Molecular Catalysis B: Enzymatic, 2005 - Elsevier
… In particular, Nocardia diaphanozonaria JCM 3208 exhibits the deracemization activity towards wide variety of α-amino acids, such as phenylglycine and 2-aminoheptanoic acid. …
Number of citations: 7 www.sciencedirect.com
M Hervé, A Kovač, C Cardoso, D Patin, B Brus… - Biochimie, 2013 - Elsevier
… Tripeptides with Xaa = p-amino- or p-nitro-l-phenylalanine were poor substrates, while tripeptides with Xaa = d- or l-2-aminopimelate, dl-2-aminoheptanoic acid, l-Glu, l-norleucine, l-…
Number of citations: 13 www.sciencedirect.com
EV Ellington, CH Hassall, JR Plimmer… - Journal of the Chemical …, 1959 - pubs.rsc.org
… The second was not identified with certainty but, since it differs from 2-aminoheptanoic acid, is probably a mixture of the diastereoisomers of 2-amino-4-methylhexanoic acid.$ Evidence …
Number of citations: 26 pubs.rsc.org
S Kagabu, S Kawamura, T Asano… - Bioscience, biotechnology …, 1992 - jstage.jst.go.jp
… The other amino acids were prepared as described in the literature: 2-aminoheptanoic acid,” 2-aminononanoic acid." l-aminocyclobutane carboxylic acid," 1-aminocycloheptane …
Number of citations: 2 www.jstage.jst.go.jp

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